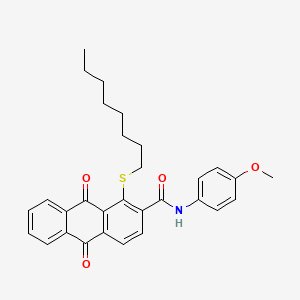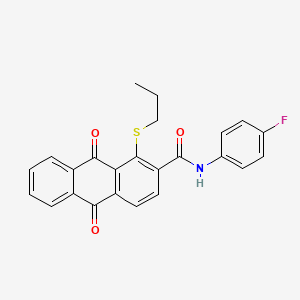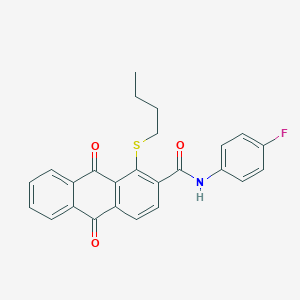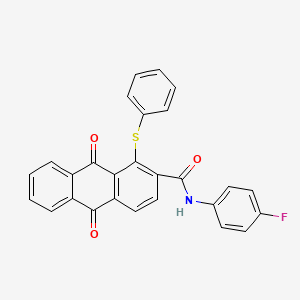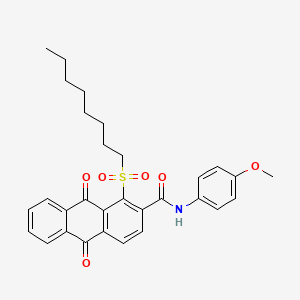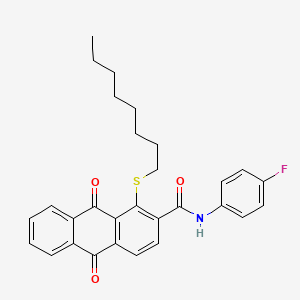
N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as FTOH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FTOH belongs to the class of anthracene derivatives and has been found to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also activates the Nrf2-ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide also inhibits the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its ability to selectively target inflammatory pathways without causing significant toxicity to normal cells. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the research on N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of interest is the development of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide-based therapeutics for the treatment of chronic pain and inflammatory diseases. Another potential application of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is in cancer therapy, where it could be used as an adjunct to traditional chemotherapy. Further studies are also needed to elucidate the precise mechanism of action of N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and to optimize its pharmacokinetic properties for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammatory diseases. N-(4-fluorophenyl)-1-(octylthio)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-octylsulfanyl-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FNO3S/c1-2-3-4-5-6-9-18-35-28-24(29(34)31-20-14-12-19(30)13-15-20)17-16-23-25(28)27(33)22-11-8-7-10-21(22)26(23)32/h7-8,10-17H,2-6,9,18H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIYTOCDHYWPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(octylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4307061.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4307068.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307077.png)
![1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine](/img/structure/B4307085.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B4307091.png)
![10-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B4307095.png)
![3-amino-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B4307108.png)
![4-tert-butylcyclohexyl 5-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoate](/img/structure/B4307117.png)
